molecular formula C10H9NO2 B1362315 4-(1,3-Dioxolan-2-yl)benzonitrile CAS No. 66739-89-7

4-(1,3-Dioxolan-2-yl)benzonitrile

Cat. No.: B1362315
CAS No.: 66739-89-7
M. Wt: 175.18 g/mol
InChI Key: AQXQCWAXQJVTKU-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)benzonitrile is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol . It is characterized by a benzonitrile group attached to a 1,3-dioxolane ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) by the condensation of the aldehyde group with ethylene glycol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water to drive the reaction to completion, often using a Dean-Stark apparatus. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-2-yl)benzonitrile is unique due to its combination of a benzonitrile group and a 1,3-dioxolane ring, which imparts specific chemical properties and reactivity. This structural configuration makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXQCWAXQJVTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380923
Record name 4-(1,3-dioxolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66739-89-7
Record name 4-(1,3-dioxolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-dioxolan-2-yl)benzonitrile
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Synthesis routes and methods I

Procedure details

4-Cyanobenzaldehyde (500 mg, 3.81 mmol), ethylene glycol (828 mg, 13.34 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate were refluxed in toluene (25 mL) overnight in a Dean-Stark apparatus. The reaction mixture was then concentrated and the residue dissolved in chloroform (50 ml) and washed with saturated sodium bicarbonate solution (2×25 mL) and brine (1×25 mL). The organic phase was then dried (Na2SO4) and evaporated to give 4-(1,3-dioxolan-2-yl)benzenecarbonitrile (40) as an oil which solidified to a white solid (633 mg, 95%). 1H NMR (CDCl3, 300 MHz): δ 4.04, t (1.8 Hz), OCH2; 4.07, t (2.0 Hz), OCH2; 5.82, s, H2; 7.64, d (1.4 Hz), 2×ArH; 7.73, d (1.3 Hz), 2×ArH. ESI (+ve) MS: m/z 176 (M+H, 12%).
Quantity
500 mg
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reactant
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828 mg
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0 (± 1) mol
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25 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-cyanobenzaldehyde (20.0 g, 152.5 mmol) and ethylene glycol (25.5 mL, 457.5 mmol) in toluene (250 mL) was added p-toluenesulfonic acid (300 mg). The flask was equipped with a Dean-Stark trap and the mixture heated to reflux. After 5 hr the mixture was concentrated. The residue was taken up in ethyl acetate and washed with saturated NaHCO3, water (2×), and brine. The organic layer was dried (MgSO4), filtered, and concentrated to give 4-(1,3-dioxolan-2-yl)benzonitrile as a clear oil which solidified under vacuum: 1H-NMR (500 MHz, CDCl3): δ 7.67 (2H, d, J=8.06 Hz), 7.59 (2H, d, J=8.30 Hz), 5.85 (1H, s), 4.13-4.05 (4H, m).
Quantity
20 g
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reactant
Reaction Step One
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25.5 mL
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reactant
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300 mg
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reactant
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250 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-cyanobenzaldehyde (25 g, 0.190 mol) in dry toluene (300 mL) was added ethyleneglycol (15 g, 0.228 mol) and PTSA (0.5 g) and allowed to reflux at 130° C. with azeotropic removal of water for 12 h. The reaction mixture was cooled, washed with 10% aqueous NaHCO3 (100 mL), dried and concentrated under vacuum. The crude solid was recrystallised from PetEther/EtOAc to give the 4-(1,3-dioxolan-2-yl)benzonitrile (17 g, 51%) as white solid. TLC (PetEther/EtOAc 4/1), Rf=0.6
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15 g
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reactant
Reaction Step One
Quantity
300 mL
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solvent
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0.5 g
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catalyst
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of 4-formylbenzonitrile (10 g, 76.3 mmol), ethylene glycol (18.95 g, 305 mmol) and p-toluene sulfonic acid (7 mg, 0.003 mmol) in toluene (100 mL) was heated to reflux for 9 hours. During this time a Dean-Stark trap was used to remove water formed during the reaction. To the reaction was added aq. Na2CO3 (150 mL). The organic layer was washed twice with water (100 mL), then dried over Na2SO4. The solvent was removed under vacuum to provide 4-(1,3-dioxolan-2-yl)benzonitrile (12 g, 68 mmol). The compound had an HPLC retention time=4.24 min. −Column: HYPERSIL® BDS C18 (4.6×50 mm) Flow rate=0.8 mL/min. Solvent A=, 0.1% TFA in water; Solvent B=acetonitrile. 5%-100% B (0-6 min), 100% B (6-9 min), 100%-5% B (9-11 min).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.95 g
Type
reactant
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Quantity
100 mL
Type
solvent
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Quantity
7 mg
Type
catalyst
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Quantity
150 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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